molecular formula C14H13BrN2O4 B5016899 5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5016899
M. Wt: 353.17 g/mol
InChI Key: JVPSEJSZPRWTFR-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group and a diazinane trione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step processThe final step involves the formation of the diazinane trione core through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a brominated phenyl group and a diazinane trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

5-[(5-bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-2-5-21-11-4-3-9(15)6-8(11)7-10-12(18)16-14(20)17-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPSEJSZPRWTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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